molecular formula C23H23NO7S B11399047 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399047
M. Wt: 457.5 g/mol
InChI Key: POQLKOLJFQJNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, a benzyl group with methoxy substituents, and a tetrahydrothiophene ring with a sulfone group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde derivatives and appropriate enones under acidic or basic conditions.

    Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and a suitable nucleophile.

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Sulfone Formation: Oxidation of the tetrahydrothiophene ring to form the sulfone group can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Amide Bond Formation: The final step involves coupling the chromene carboxylic acid with the amine derivative of the tetrahydrothiophene sulfone using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and the tetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

    Substitution: The benzyl and chromene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted benzyl or chromene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfone and chromene groups. It can also be used in the development of new biochemical assays.

Medicine

In medicine, N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and reactivity.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, while the chromene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide: shares similarities with other chromene derivatives and sulfone-containing compounds.

    4H-chromene-2-carboxamides: These compounds have similar chromene cores but differ in their substituents, affecting their reactivity and biological activity.

    Sulfone-containing amides: These compounds have sulfone groups that can undergo similar chemical reactions but may have different biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of a chromene core, a benzyl group with methoxy substituents, and a tetrahydrothiophene ring with a sulfone group. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23NO7S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23NO7S/c1-29-20-8-7-15(11-21(20)30-2)13-24(16-9-10-32(27,28)14-16)23(26)22-12-18(25)17-5-3-4-6-19(17)31-22/h3-8,11-12,16H,9-10,13-14H2,1-2H3

InChI Key

POQLKOLJFQJNRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.